Fenoverine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAJTZKNDCEGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046296 | |
| Record name | Fenoverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37561-27-6 | |
| Record name | Fenoverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37561-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoverine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenoverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Fenoverine
Mechanistic Elucidation of Fenoverine Action
The antispasmodic effects of this compound are primarily attributed to its interaction with calcium channels, leading to a reduction in smooth muscle contractility.
Primary Mechanism: Calcium Channel Modulation
This compound's core mechanism involves the modulation of calcium ion movement, which is critical for muscle contraction.
This compound functions by inhibiting the influx of calcium into smooth muscle cells within the gastrointestinal tract patsnap.compatsnap.commedkoo.com. This action is crucial as calcium ions play a fundamental role in initiating and sustaining muscle contraction by interacting with contractile proteins patsnap.com. By blocking the entry of extracellular calcium, this compound effectively reduces intracellular calcium levels, thereby preventing the contraction of these muscles and alleviating associated spasms and pain patsnap.compatsnap.com. This mechanism leads to muscle relaxation patsnap.com.
Beyond inhibiting extracellular calcium influx, some research indicates that this compound may also modulate the release of intracellular calcium from the sarcoplasmic reticulum (SR) patsnap.comnih.govresearchgate.net. The sarcoplasmic reticulum is an organelle within muscle cells responsible for storing and releasing calcium patsnap.comwikipedia.org. By diminishing the release of stored calcium from the SR, this compound further contributes to the reduction of contractile activity in smooth muscles patsnap.com.
This compound primarily acts on L-type calcium channels, which are prevalent in the smooth muscle cells lining the gastrointestinal tract patsnap.com. Studies have demonstrated that this compound inhibits both fast and slow calcium channel currents in a concentration-dependent manner nih.govtargetmol.com. This selectivity for L-type calcium channels in gastrointestinal smooth muscle contributes to its targeted antispasmodic efficacy patsnap.comwikipedia.org.
Table 1: this compound's Inhibition of Calcium Channel Currents
| Muscle Type | Calcium Channel Current | Holding Potential (mV) | This compound Concentration for 50% Inhibition (µM) |
| Rat Portal Vein | Fast | -70 | 7.5 nih.gov |
| Rat Portal Vein | Slow | -40 | 1.9 nih.gov |
| Pregnant Myometrium | Slow | -70 | 2.3 nih.gov |
This compound exhibits voltage-dependent inhibition of calcium channel currents nih.gov. This means that its inhibitory effects are enhanced when cells are held at depolarized membrane potentials, conditions under which calcium channel currents are often strongly inactivated nih.gov. Research indicates that the concentrations of this compound required to block inactivated calcium channels are significantly lower (5-7 times) than those needed to block resting channels nih.gov.
A notable characteristic of this compound's action is the absence of use-dependent inhibition of calcium channel currents nih.gov. This implies that when calcium channel currents are activated repetitively, this compound inhibits them equally, regardless of the frequency of activation within tested ranges (e.g., 0.05 to 0.1 Hz) nih.gov. This distinguishes this compound from some other calcium channel blockers that may show increased inhibition with repeated channel activation.
Preferential Binding to Resting and Inactivated Calcium Channels
A key mechanism of this compound involves the inhibition of calcium influx into smooth muscle cells, which subsequently reduces muscle contraction patsnap.commedtigo.commedkoo.com. Beyond simply blocking calcium entry, this compound also modulates the release of intracellular calcium from the sarcoplasmic reticulum, an organelle crucial for calcium storage within muscle cells patsnap.com.
Detailed research using patch-clamp techniques on isolated cells from rat portal vein and pregnant myometrium has demonstrated that this compound inhibits both fast and slow Ca2+ channel currents in a concentration-dependent manner nih.govtargetmol.com. Notably, this compound exhibits a voltage-dependent inhibitory effect, with its inhibitory actions being enhanced when cells are held at depolarized membrane potentials where Ca2+ channels are strongly inactivated nih.gov. This indicates a preferential binding, as the concentrations of this compound required to block inactivated Ca2+ channels are significantly lower (5-7 times) than those needed to block resting Ca2+ channels nih.govresearchgate.net. The compound effectively depresses inward currents through these fast and slow Ca2+ channels nih.gov.
Table 1: Half-Inhibition Concentrations of this compound on Calcium Channel Currents
| Cell Type / Channel Type | Holding Potential | Half-Inhibition Concentration (µM) | Source |
| Rat Portal Vein (Fast Ca2+) | -70 mV | 7.5 | nih.gov |
| Rat Portal Vein (Slow Ca2+) | -40 mV | 1.9 | nih.gov |
| Rat Myometrium (Slow Ca2+) | -70 mV | 2.3 | nih.gov |
Secondary Mechanisms and Receptor Interactions
Some studies suggest that this compound may possess a secondary action involving serotonin (B10506) receptors, which could further contribute to its antispasmodic effects patsnap.com. However, this aspect of its mechanism is noted as still being under investigation patsnap.com. The potential dual action on both calcium channels and serotonin receptors has been hypothesized to explain its effectiveness across a range of gastrointestinal disorders patsnap.com.
This compound has been observed to exert a relaxant effect on gastrointestinal smooth muscle by influencing the autonomic nervous system patsnap.com. The autonomic nervous system is responsible for regulating involuntary bodily functions, including the control of smooth muscles patsnap.compressbooks.pubstandinguptopots.orgnih.gov. This compound appears to reduce the responsiveness of smooth muscle to excitatory neurotransmitters, such as acetylcholine (B1216132), which are released by autonomic nerves patsnap.com. This reduction in responsiveness contributes to a decrease in muscle tone and spasm patsnap.com. It is important to note that this compound acts directly on smooth muscle, a characteristic that differentiates it from anticholinergic agents, as it does not affect autonomic neurotransmission in the same manner medkoo.com.
This compound's mechanism of action is distinct from that of muscarinic or opiate-receptor antagonists. Unlike anticholinergic agents, which typically target muscarinic receptors to affect autonomic neurotransmission, this compound directly influences smooth muscle contractility without interfering with autonomic neurotransmission medkoo.com. Furthermore, this compound's primary action as a calcium channel inhibitor distinguishes its pharmacological profile from that of opiate receptor antagonists, which exert their effects by binding to opioid receptors nih.govmdpi.comelifesciences.orgresed.esdovepress.com. This compound is not classified as an antianginal agent, a category often associated with traditional calcium channel blockers that affect coronary vessels wikipedia.org.
Molecular Targets and Signaling Pathways
The primary molecular target of this compound is the calcium ion channels located in smooth muscle cells medtigo.commedkoo.com. Its action involves the inhibition of calcium influx into these cells and the modulation of intracellular calcium release from the sarcoplasmic reticulum patsnap.commedtigo.commedkoo.com. This leads to a depression of inward currents through both fast and slow Ca2+ channels nih.gov. This compound is considered a smooth muscle motor synchronizer due to its ability to interfere with cellular calcium flow, thereby modulating smooth muscle motility medkoo.comtargetmol.comresearchgate.net. It achieves a reduction in intracellular Ca2+ concentration by decreasing the calcium gradient across the cell membrane and reducing the release of calcium from the intestinal intracellular pool researchgate.net.
Pharmacodynamics of this compound
The pharmacodynamics of this compound are characterized by its potent antispasmodic effects, particularly on smooth muscles. It primarily functions to relieve intestinal spasms and associated discomfort patsnap.commedtigo.commedkoo.comwikipedia.orgcymitquimica.com. By inhibiting excessive contractions of smooth muscles, this compound induces smooth muscle relaxation medtigo.com. This action directly reduces the strength and frequency of muscle contractions, thereby alleviating spasms patsnap.com. While its main activity is observed in the intestinal smooth muscle, experimental research indicates that this compound also demonstrates activity in other tissues, including the genito-urinary tract researchgate.net. Additionally, this compound has been shown to reduce the excitatory junction potential (EJP) in intestinal smooth muscle by stimulating parasympathetic efferent fibers, without altering the inhibitory junction potential (IJP) researchgate.net.
Effects on Smooth Muscle Motility and Contraction
This compound's primary mechanism of action involves the modulation of the calcium gradient across the muscular cell membrane, regulating both the influx of extracellular calcium and the release of intracellular calcium stores nih.govmims.com. This action is distinct from that of muscarinic or opiate-receptor antagonists nih.govtandfonline.com.
Inhibition of Electrically Elicited Contractions
Studies have demonstrated that this compound significantly reduces contractions elicited by electrical stimulation in various smooth muscle tissues. In both in vivo and in vitro models, such as the rabbit proximal colon, this compound has been shown to inhibit electrically elicited activity nih.govtandfonline.com. This inhibitory effect extends to isometric contractions induced by electrical stimulation in isolated rat myometrium and colon nih.govtandfonline.com. The compound also depresses inward currents through both fast and slow Ca2+ channels in isolated smooth muscle cells from rat portal vein and pregnant myometrium nih.gov.
Effects on Spontaneous Motility
This compound generally exhibits limited or no significant influence on the spontaneous motility of smooth muscles nih.govmims.comtandfonline.com. For instance, in the rabbit colon, it does not affect spontaneous motility nor does it alter the effects of atropine (B194438) nih.govtandfonline.com. This suggests that its primary action is directed against irregular spasmodic conditions rather than the physiological synchronous motility mims.comtandfonline.cominnovareacademics.in.
Synchronizing Effects on Smooth Muscle
This compound is characterized as a "synchronizer" of smooth muscle motility. It effectively inhibits asynchronous spasmodic contractions without significantly interfering with the physiological synchronous motility of the intestine mims.cominnovareacademics.innetmeds.com. This synchronizing effect is attributed to its modulation of cellular calcium flow nih.govtandfonline.com.
Tissue-Specific Pharmacological Responses
This compound's musculotropic and spasmolytic actions are observed across several smooth muscle-rich organs, primarily targeting the gastrointestinal tract and female genital organs nih.govnih.govncats.io.
Gastrointestinal Tract (e.g., Colon, Small Intestine)
In the gastrointestinal tract, this compound acts as a depressant on intestinal smooth muscle nih.gov. It significantly inhibits isometric contractions in isolated rabbit and rat colon induced by electrical stimulation, depolarization with hyperpotassic solution, and acetylcholine in calcium-free/EGTA medium nih.govtandfonline.com. The inhibitory concentrations (ID50) for these actions typically range from 8.10⁻⁷ to 3.1.10⁻⁶ M, with a higher concentration (5.10⁻⁵ M) observed for K+ depolarization in isolated colon nih.govtandfonline.com. This compound reduces the intracellular Ca2+ concentration by decreasing the calcium gradient across the cell membrane and reducing the release of Ca2+ from the intestinal pool nih.govrjptonline.org. This action leads to the relaxation of gastrointestinal smooth muscles, alleviating spasms and associated pain patsnap.compatsnap.comcymitquimica.comzeelabpharmacy.commedibuddy.inpracto.com. It also reduces the responsiveness of smooth muscle to excitatory neurotransmitters like acetylcholine patsnap.com.
Table 1: this compound's Inhibitory Concentrations (ID50) on Gastrointestinal Smooth Muscle Contractions
| Tissue (Species) | Contraction Inducing Agent/Method | ID50 (M) | Source |
| Rabbit Colon | Electrically elicited EJP | Not specified, but significantly inhibited nih.govtandfonline.com | nih.govtandfonline.com |
| Rat Colon | Electrical stimulation | 8.10⁻⁷ to 3.1.10⁻⁶ | nih.govtandfonline.com |
| Rat Colon | Hyperpotassic depolarization | 5.10⁻⁵ | nih.govtandfonline.com |
| Rat Colon | Acetylcholine (Ca-free/EGTA) | 8.10⁻⁷ to 3.1.10⁻⁶ | nih.govtandfonline.com |
Female Genital Organs (e.g., Myometrium)
This compound also exerts its effects on the smooth muscles of female genital organs, particularly the myometrium nih.govnih.govncats.io. In isolated rat myometrium, this compound significantly inhibits isometric contractions induced by electrical stimulation and depolarization with hyperpotassic solution nih.govtandfonline.com. The concentration required to block 50% of the slow Ca2+ channel current in myometrium was 2.3 µM nih.gov. This indicates a direct action on the calcium channels within myometrial smooth muscle cells, contributing to its spasmolytic properties in this tissue nih.gov.
Table 2: this compound's Inhibitory Concentrations (ID50) on Female Genital Organ Smooth Muscle Contractions
| Tissue (Species) | Contraction Inducing Agent/Method | ID50 (M) / Concentration for 50% Blockade | Source |
| Rat Myometrium | Electrical stimulation | 8.10⁻⁷ to 3.1.10⁻⁶ | nih.govtandfonline.com |
| Rat Myometrium | Hyperpotassic depolarization | 8.10⁻⁷ to 3.1.10⁻⁶ | nih.govtandfonline.com |
| Rat Myometrium | Slow Ca2+ channel current | 2.3 µM | nih.gov |
Dose-Response Relationships in Preclinical Models
Preclinical studies have investigated the dose-response relationships of this compound, providing insights into its potency and effects in various animal models. Oral administration in rats, mice, and dogs established the median lethal dose (LD50) values, indicating a low acute toxicity profile. mims.com
In in vitro studies using isolated smooth muscle cells, this compound demonstrated concentration-dependent inhibition of calcium channel currents. For instance, in rat portal vein smooth muscle, half-inhibition of fast Ca2+ channel current was observed at 7.5 µM, while half-inhibition of slow Ca2+ channel current occurred at a lower concentration of 1.9 µM. easychem.org In myometrial cells, a concentration of 2.3 µM was sufficient to block 50% of the slow Ca2+ channel current. easychem.org
Furthermore, the inhibitory effects of this compound on Ca2+ channel currents were enhanced when cells were held at depolarized membrane potentials, indicating a voltage-dependent inhibition. The concentrations required to block inactivated Ca2+ channels were notably lower (5-7 times) than those needed to block resting Ca2+ channels. easychem.org
Sub-acute and chronic toxicity studies further characterized this compound's dose-response. Doses up to 300 mg/kg in sub-acute studies did not induce clinical toxic symptoms, though modest liver hypertrophy was observed at high doses. mims.com In chronic studies, doses of up to 100 mg/kg/day in rats and 50 mg/kg/day in dogs for six months were well tolerated, showing no clinical toxic effects. mims.com
Table 1: this compound Preclinical Toxicity Data (Oral Administration) mims.com
| Species | LD50 (mg/kg) |
| Rat | >3,000 |
| Mouse | 1,300 |
| Dog | 1,040 |
Table 2: this compound Concentration-Dependent Inhibition of Ca2+ Channel Currents in Isolated Rat Cells easychem.org
| Cell Type / Current Type | Holding Potential | Half-Inhibition Concentration (µM) |
| Rat Portal Vein / Fast Ca2+ | -70 mV | 7.5 |
| Rat Portal Vein / Slow Ca2+ | -40 mV | 1.9 |
| Myometrium / Slow Ca2+ | -70 mV | 2.3 |
Preclinical Research and Experimental Models
In vitro Studies
In vitro studies are crucial for understanding the direct effects of Fenoverine on isolated tissues and cellular components, providing detailed information on its cellular and molecular targets.
Isolated organ bath experiments have been instrumental in demonstrating this compound's smooth muscle relaxant properties. Studies utilizing isolated rabbit and rat colon, as well as isolated rat myometrium, have shown this compound's ability to inhibit various forms of smooth muscle contraction. In the rabbit colon, this compound did not affect spontaneous motility or the effects of atropine (B194438), but it significantly inhibited the electrically elicited excitatory junction potential. fishersci.co.uk
This compound also significantly inhibited isometric contractions induced in rat myometrium and colon. These contractions were elicited by electrical stimulation, depolarization with hyperpotassic solution, and acetylcholine (B1216132) in calcium-free/EGTA medium. fishersci.co.uk The half-maximal inhibitory concentrations (ID50) varied depending on the stimulus and tissue, ranging from 8 x 10⁻⁷ M to 3.1 x 10⁻⁶ M, with an exception in the isolated colon following K⁺ depolarization, where the ID50 was 5 x 10⁻⁵ M. fishersci.co.uk These findings are consistent with a calcium-modulating mechanism. fishersci.co.uk
Table 1: this compound's Inhibitory Concentrations (ID50) in Isolated Organ Bath Experiments
| Tissue (Species) | Stimulus/Condition | ID50 (M) |
| Rat Myometrium | Electrical Stimulation | 8 x 10⁻⁷ |
| Rat Myometrium | K⁺ Depolarization | 3.1 x 10⁻⁶ |
| Rat Myometrium | Acetylcholine in Ca²⁺-free/EGTA medium | 3.1 x 10⁻⁶ |
| Rat Colon | Electrical Stimulation | 8 x 10⁻⁷ |
| Rat Colon | K⁺ Depolarization | 5 x 10⁻⁵ |
| Rat Colon | Acetylcholine in Ca²⁺-free/EGTA medium | 3.1 x 10⁻⁶ |
| Rabbit Colon | Electrically Elicited Excitatory Junction Potential | (Significantly inhibited, specific ID50 not provided in source) |
The effects of this compound on calcium channel currents in single smooth muscle cells have been investigated using the patch-clamp technique, specifically in the whole-cell configuration. wikipedia.orgalfa-chemistry.com Studies on isolated cells from rat portal vein and pregnant myometrium demonstrated that this compound inhibited both fast and slow Ca²⁺ channel currents in a concentration-dependent manner. wikipedia.org
Half-inhibition concentrations (IC50) for fast Ca²⁺ channel current (at a holding potential of -70 mV) and slow Ca²⁺ channel current (at a holding potential of -40 mV) in rat portal vein smooth muscle were 7.5 µM and 1.9 µM, respectively. wikipedia.org In rat myometrium, the this compound concentration that blocked 50% of the slow Ca²⁺ channel current (at a holding potential of -70 mV) was 2.3 µM. wikipedia.org The inhibition by this compound was also found to be voltage-dependent, with enhanced inhibitory effects on both Ca²⁺ channel currents when cells were held at depolarized membrane potentials where these currents were strongly inactivated. wikipedia.org The concentrations of this compound that blocked inactivated Ca²⁺ channels were 5-7 times lower than those required to block resting Ca²⁺ channels. wikipedia.org
Table 2: this compound's Inhibition of Calcium Channel Currents in Smooth Muscle Cells
| Tissue (Species) | Calcium Channel Current Type | Holding Potential (mV) | IC50 (µM) |
| Rat Portal Vein | Fast Ca²⁺ Channel Current | -70 | 7.5 |
| Rat Portal Vein | Slow Ca²⁺ Channel Current | -40 | 1.9 |
| Rat Myometrium | Slow Ca²⁺ Channel Current | -70 | 2.3 |
This compound's primary mechanism of action involves the modulation of the calcium gradient across the muscular cell membrane. fishersci.co.uk This modulation is achieved by regulating both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. fishersci.co.ukwikipedia.orgfishersci.ca By inhibiting calcium influx into smooth muscle cells, this compound reduces intracellular calcium levels, leading to muscle relaxation and alleviation of spasms. wikipedia.orgfishersci.ca These actions directly impact the complex intracellular calcium dynamics that govern smooth muscle contraction. fishersci.atmims.combmrb.iociteab.comontosight.ai While specific studies explicitly detailing this compound's effects using calcium imaging techniques were not directly found, the established mechanism of action strongly implies that its effects on smooth muscle contractility are mediated through alterations in intracellular calcium concentrations and their spatio-temporal dynamics, which are precisely what calcium imaging is designed to monitor.
Receptor binding assays are fundamental in characterizing the specificity and selectivity of a compound's interaction with various biological targets. researchgate.netmims.com Studies on this compound have indicated that it does not act as a muscarinic or opiate-receptor antagonist. fishersci.co.uk However, some research has suggested a slight antagonistic activity at opioid receptors. uni.lu These findings are crucial in distinguishing this compound's mechanism from classical anticholinergic or opioid-mediated antispasmodic effects, reinforcing its primary action as a calcium modulator.
In vivo Animal Models
In vivo animal models provide a more comprehensive understanding of this compound's effects within a living system, including its impact on integrated physiological functions.
In vivo studies have investigated this compound's effects on gastrointestinal motility and spasm. In the rabbit proximal colon, this compound was tested for its ability to modify electromyographic activity, both spontaneous and electrically elicited, in the presence or absence of atropine. fishersci.co.uk this compound did not influence spontaneous motility or modify the effects of atropine. fishersci.co.uk However, it significantly reduced contractions elicited by electrical stimulation. fishersci.co.uk This suggests that this compound exerts a depressant effect primarily on intestinal smooth muscle, which has been documented in experimental research. guidetomalariapharmacology.org The use of animal models for gastrointestinal disease is a standard approach to study and suppress inflammation, swelling, and spasms. mims.com
Electromyographic Activity Assessment in Animal Models
Electromyography (EMG) is a sophisticated electrodiagnostic method used to measure electrical potentials generated by skeletal muscle activity. It is a valuable tool for characterizing motor syndromes and muscle activity in animals. nih.govagriculturejournals.cz
In preclinical studies, this compound's effects on electromyographic activity have been investigated in animal models, particularly in the rabbit proximal colon. Research has shown that this compound did not influence spontaneous motility or modify the effects of atropine. However, it significantly reduced contractions elicited by electrical stimulation. In isolated rabbit colon, this compound inhibited the electrically elicited excitatory junction potential. Furthermore, it significantly inhibited isometric contractions induced by electrical stimulation, depolarization with hyperpotassic solution, and acetylcholine in calcium-free/EGTA medium in isolated rat myometrium and colon. These findings suggest a calcium-modulating mechanism of action for this compound. nih.gov
Table 1: Effects of this compound on Electromyographic Activity in Animal Models
| Model/Tissue | Stimulus/Condition | This compound Effect | Key Finding | Citation |
| Rabbit Proximal Colon (in vivo) | Spontaneous motility | No influence | This compound does not affect spontaneous muscle activity. | nih.gov |
| Rabbit Proximal Colon (in vivo) | Electrically elicited contractions | Significantly reduced | This compound reduces contractions induced by electrical stimulation. | nih.gov |
| Rabbit Colon (isolated) | Spontaneous motility | No influence | This compound does not affect spontaneous muscle activity in isolated tissue. | nih.gov |
| Rabbit Colon (isolated) | Electrically elicited excitatory junction potential | Significantly inhibited | This compound inhibits nerve-mediated excitatory responses. | nih.gov |
| Rat Myometrium (isolated) | Electrical stimulation | Significantly inhibited | This compound reduces contractions across different smooth muscle types. | nih.gov |
| Rat Myometrium (isolated) | Depolarization with hyperpotassic solution | Significantly inhibited | Effect consistent with calcium modulation. | nih.gov |
| Rat Myometrium (isolated) | Acetylcholine in calcium-free/EGTA medium | Significantly inhibited | Suggests modulation of intracellular calcium release. | nih.gov |
| Rat Colon (isolated) | Electrical stimulation | Significantly inhibited | This compound reduces contractions across different smooth muscle types. | nih.gov |
| Rat Colon (isolated) | Depolarization with hyperpotassic solution | Significantly inhibited | Effect consistent with calcium modulation. | nih.gov |
| Rat Colon (isolated) | Acetylcholine in calcium-free/EGTA medium | Significantly inhibited | Suggests modulation of intracellular calcium release. | nih.gov |
Studies on Visceral Hypersensitivity Models
Visceral hypersensitivity, characterized by an increased perception of mechanical stimuli in the intestine, is a significant factor in conditions like Irritable Bowel Syndrome (IBS). nih.govmdpi.com Preclinical studies utilize animal models to investigate this phenomenon, often by assessing responses to colorectal balloon distension. nih.govjnmjournal.org
This compound has been noted as a calcium antagonist that may be relevant in studies concerning visceral hypersensitivity. While specific detailed research findings on this compound's direct impact on visceral hypersensitivity models were not extensively detailed in the provided search results, its classification as a calcium antagonist and its use in the context of functional colonopathies suggest its potential relevance in modulating gut sensation. wikipedia.orgrevistagastroenterologiamexico.org Other agents, such as histamine-1 receptor antagonists and κ-opioid receptor agonists, have shown efficacy in alleviating visceral hypersensitivity in animal models. jnmjournal.org
Pharmacokinetic and Pharmacodynamic Correlations in Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a critical approach in drug development to understand the relationship between drug exposure and its effects. frontiersin.orgnih.govslideshare.net PK studies describe how a drug is absorbed, distributed, metabolized, and excreted, while PD studies describe the drug's effects on the body. eupati.eu
Experimental research has characterized this compound as a depressant drug primarily active on intestinal smooth muscle, but also affecting other tissues, including the genitourinary tract. nih.gov this compound is considered a synchronizer of smooth muscle, modulating the intracellular influx of calcium into the cell and its release from the intracellular pool. nih.govnih.gov
In terms of pharmacodynamics, this compound reduces the excitatory junction potential (EJP) in intestinal smooth muscle by stimulating parasympathetic efferent fibers, without altering the inhibitory junction potential (IJP). This effect is observed even in the presence of atropine. This compound decreases intracellular Ca²⁺ concentration by reducing the calcium gradient across the cell membrane and more intensely decreasing the release of Ca²⁺ from the intestinal pool compared to papaverine, though less intensely than nifedipine, verapamil, or diltiazem. These pharmacodynamic observations have been made in both intestinal smooth muscle and the genitourinary tract. nih.gov
After oral administration in healthy subjects, this compound is well absorbed from the gastrointestinal tract, reaching peak plasma concentrations within approximately 2 to 3 hours. The average elimination half-life is around 5-7 hours, with only about 0.1% of the drug excreted unchanged in urine within 24 hours. wikipedia.org
Table 2: Pharmacodynamic Effects of this compound
| Effect | Mechanism/Observation | Comparison | Affected Tissues | Citation |
| Reduction of Excitatory Junction Potential (EJP) | Stimulation of parasympathetic efferent fibers; no change in IJP; observed with atropine | N/A | Intestinal smooth muscle | nih.gov |
| Decrease in Intracellular Ca²⁺ Concentration | Reduction of calcium gradient across cell membrane; decreased release from intracellular pool | More intense than papaverine; less intense than nifedipine, verapamil, diltiazem | Intestinal smooth muscle, genitourinary tract | nih.gov |
Clinical Research and Therapeutic Applications
Clinical Efficacy in Gastrointestinal Disorders
Irritable Bowel Syndrome (IBS) is a functional disorder characterized by chronic or recurrent abdominal pain or discomfort often accompanied by altered bowel habits nih.gov. Fenoverine has been investigated for its role in managing IBS symptoms.
Clinical trials have compared this compound with other antispasmodic agents, notably Trimebutine (B1183). In a double-blind, crossover trial involving 40 patients with gastrointestinal spasmodic syndromes, this compound demonstrated significantly greater and faster clinical effectiveness after both single and repeated doses compared to Trimebutine tandfonline.comnih.gov. After a single dose, this compound provided significantly greater pain relief over 4 hours tandfonline.comnih.gov. Furthermore, it yielded more favorable clinical results after 10 and 20 days of treatment tandfonline.comnih.gov. Patients also significantly preferred this compound over Trimebutine tandfonline.comnih.gov.
A multicenter, randomized, double-blind, non-inferiority study concluded that this compound is non-inferior to Trimebutine for treating IBS in terms of both efficacy and tolerability koreamed.orgnih.govkjg.or.kr.
While direct comparative data with Mebeverine for this compound is less extensively detailed in the provided search results, a systematic review and meta-analysis of antispasmodic agents for IBS, which included this compound, Mebeverine, and Trimebutine, found that antispasmodics were generally superior to placebo in IBS treatment mdpi.comrevistagastroenterologiamexico.org. Historically, some controlled clinical trials on Mebeverine did not find statistically significant improvement over placebo for global symptoms or abdominal pain relief, though more recent systematic reviews have indicated Mebeverine as an effective treatment option with a good safety profile wikipedia.orgscielo.org.cowjgnet.commdpi.com. A randomized controlled trial comparing Trimebutine with Mebeverine found statistically significant improvements in abdominal pain, stool consistency, frequency of feces, and flatulence for both drugs, but no statistically significant differences in symptom improvement between the two nih.govscielo.org.co.
Table 1: Comparison of this compound and Trimebutine Efficacy in IBS (8-week study)
| Outcome | This compound Group (% of Patients) | Trimebutine Group (% of Patients) |
| ≥30% Reduction in Abdominal Pain/Discomfort | 69.23% (54/78) | 67.47% (56/83) |
Research indicates that the clinical efficacy of this compound does not show a significant influence of spasm localization nih.gov. This suggests that this compound's effectiveness may extend across different manifestations of gastrointestinal spasmodic conditions, which could imply efficacy across various IBS subtypes, although specific data differentiating efficacy by IBS subtype (e.g., IBS-D, IBS-C, IBS-M) for this compound was not explicitly detailed in the provided search results. However, a meta-analysis of antispasmodics in IBS found that the efficacy was similar across IBS subtypes for the included agents mdpi.comresearchgate.net.
Functional Bowel Disorders
This compound is commonly indicated for functional bowel disorders patsnap.com. Its mechanism of action, involving the inhibition of calcium influx into smooth muscle cells to relieve spasms, is beneficial in conditions where muscle spasms contribute to symptoms patsnap.com.
Other Gastrointestinal Spasms
Beyond IBS and functional bowel disorders, this compound is also used for general gastrointestinal spasms patsnap.comapollopharmacy.incymitquimica.com. Its action as a calcium channel blocker, which prevents smooth muscle contraction, directly addresses the underlying cause of spasmodic pain in the gastrointestinal tract patsnap.comcymitquimica.com. Studies have investigated this compound's management of acute or sub-acute spasmodic syndromes of the gastrointestinal tract tandfonline.com.
Table 2: this compound Efficacy in Chronic Gastrointestinal Spasmodic Conditions (Double-Blind Segment)
| Treatment | Remission Rate (% of Patients) |
| This compound | 66% |
| Placebo | 40% |
Table 3: this compound Efficacy in Chronic Gastrointestinal Spasmodic Conditions (Open Segment)
| Treatment | Remission Rate (% of Patients) |
| This compound | 72% |
Biliary Dyskinesia
This compound has been studied for its application in the management of biliary dyskinesia, a motility disorder of the biliary tract. In one clinical evaluation involving 16 patients diagnosed with biliary tract dyskinesia, hepatobiliary scintigraphy was utilized to assess the compound's effect on biliary kinetics. Following treatment with this compound, a normalization of key parameters, specifically the tracer appearance time in the gallbladder (Tc) and in the intestine (Ti), was observed. These parameters serve as indicators of the motor coordination within the biliary tract. Statistical analysis demonstrated a highly significant reduction in these times, suggesting that this compound is effective in treating this condition by improving biliary motor coordination. nih.gov this compound's role in easing symptoms associated with gallbladder disorders, including biliary dyskinesia, has been noted in clinical contexts. medtigo.com
Clinical Trial Design and Methodologies
Clinical investigations into this compound have employed a range of methodologies to rigorously evaluate its efficacy and safety profile. These designs include double-blind, placebo-controlled trials, crossover clinical evaluations, and open-label assessments, each contributing to a comprehensive understanding of the compound's effects.
Double-blind, placebo-controlled trials represent a cornerstone in evaluating the efficacy of pharmaceutical compounds. A clinical trial on this compound included a double-blind segment involving 69 patients suffering from chronic gastrointestinal spasmodic conditions. Patients were randomized to receive this compound, trimebutine, or a placebo. The assessment of clinical efficacy was based on the complete or near-complete remission of symptoms and signs associated with the spasmodic condition. In this segment, 66% of patients treated with this compound experienced remission, which was a significantly higher proportion compared to the 40% observed in the placebo group. nih.gov Another multicenter, randomized, double-blind, non-inferiority clinical study compared this compound with trimebutine in the management of irritable bowel syndrome (IBS), a condition characterized by gastrointestinal spasms. koreamed.orgresearchgate.net
Table 1: Remission Rates in a Double-Blind, Placebo-Controlled Trial of this compound for Gastrointestinal Spasmodic Conditions
| Treatment Group | Number of Patients | Remission Rate (%) |
| This compound | 35 | 66 |
| Placebo | 20 | 40 |
| Trimebutine | 14 | 71 |
(Note: In an interactive environment, this table would allow for sorting and filtering based on columns.)
Crossover clinical evaluations are designed to compare the effects of two or more treatments in the same individuals, allowing each patient to serve as their own control. A double-blind, crossover trial was conducted in 40 inpatients with gastrointestinal spasmodic syndromes to compare this compound with trimebutine. Patients were randomly assigned to receive either this compound (100 mg three times daily) or trimebutine (150 mg three times daily) for 20 days, followed by a crossover to the alternative medication for an additional 20 days, without a wash-out period. Pain severity was monitored over 4 hours after the initial dose, and changes in intensity were compared between the groups. The proportion of patients achieving complete or almost complete remission was monitored at 10-day intervals throughout the 40-day trial period. Results indicated that this compound provided significantly greater pain relief after a single dose compared to trimebutine over the 4-hour observation period and yielded more favorable clinical outcomes after both 10 and 20 days of treatment. nih.govtandfonline.com
Safety and Tolerability Profile in Clinical Settings
The safety and tolerability profile of this compound has been evaluated in clinical settings. In studies comparing this compound with other treatments such as trimebutine or placebo, this compound has generally been reported as well-tolerated. For instance, in a double-blind, crossover trial, neither this compound nor trimebutine was associated with the onset of significant subjective or objective adverse reactions. nih.gov Similarly, in a two-step clinical assessment that included both double-blind and open-label segments, possible side reactions with this compound were limited. Out of 95 patients treated with this compound, only a small percentage reported complaints, primarily dry mouth, with most being very mild. nih.gov The compound is described as having a well-characterized safety profile and is generally well tolerated in clinical use. medtigo.com
Advanced Analytical and Methodological Research on Fenoverine
Development and Validation of Analytical Methods
The development and validation of analytical methods for Fenoverine are essential to ensure the reliability, accuracy, and consistency of results. These methods must adhere to stringent guidelines, such as those set by the International Conference on Harmonization (ICH), to guarantee their suitability for intended purposes, including quality control and stability testing.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) has emerged as a primary analytical technique for the determination of this compound due to its high sensitivity, selectivity, and versatility. Various HPLC methods, particularly reverse-phase HPLC (RP-HPLC), have been developed and validated for different applications, including the analysis of bulk drug, dosage forms, and biological samples.
Multiple RP-HPLC methods have been developed and validated for the quantitative determination of this compound in its bulk drug form and pharmaceutical dosage forms, such as capsules. These methods typically employ C18 stationary phases, which are common in reverse-phase chromatography, and involve specific mobile phase compositions and detection wavelengths to achieve optimal separation and quantification fishersci.comwikipedia.orgwikipedia.orgfishersci.canih.gov.
One such method utilized a C18 column with a mobile phase consisting of methanol (B129727), acetonitrile (B52724), and 10mM ammonium (B1175870) formate (B1220265) in a ratio of 70:10:20 (v/v/v), with detection at 258 nm using a photodiode array detector fishersci.comwikipedia.orgwikipedia.org. This method demonstrated linearity over a concentration range of 5-50 μg mL⁻¹ and exhibited high precision with relative standard deviation (RSD) values below 2% for both intra-day and inter-day studies fishersci.comwikipedia.orgwikipedia.org. Excellent recoveries, ranging from 100.57±1.692 to 101.40±0.6145, confirmed the accuracy of the method fishersci.comwikipedia.orgwikipedia.org. The method also showed high specificity, indicated by a chromatographic resolution greater than 2.0 for each peak, and sensitivity with a limit of detection (LOD) of 50 ng mL⁻¹ and a limit of quantification (LOQ) of 0.5 μg mL⁻¹ fishersci.comwikipedia.orgwikipedia.org. It was successfully applied for the assay of this compound in capsule dosage forms fishersci.comwikipedia.orgwikipedia.org.
Another RP-HPLC method for this compound in bulk drug and pharmaceutical dosage forms employed an Enable 18H C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (55:45) delivered at an isocratic flow rate of 0.8 mL/min fishersci.ca. This method was validated according to ICH guidelines, meeting acceptance criteria for linearity, accuracy, precision, specificity, detection and quantitation limits, and robustness fishersci.ca.
A "green" and robust RP-HPLC method was also developed using a Spherisorb C18 column (150 × 4.6 mm, 3 µm) with UV detection at 262 nm nih.gov. The optimized conditions included a mobile phase of methanol and 20 mM ammonium acetate (B1210297) buffer (81:19% v/v) at a flow rate of 1.0 mL/min and a column oven temperature of 33°C nih.gov. This method showed linearity in the concentration range of 0.5–160 µg/mL, with an LOD of 0.1 µg/mL and an LOQ of 0.3 µg/mL nih.gov. The recovery rate was found to be 99.7% nih.gov.
Table 1: Summary of RP-HPLC Methods for this compound in Bulk Drug and Dosage Forms
| Parameter | Method 1 fishersci.comwikipedia.orgwikipedia.org | Method 2 fishersci.ca | Method 3 nih.gov |
| Column | C18 | Enable 18H C18 | Spherisorb C18 (150 × 4.6 mm, 3 µm) |
| Mobile Phase | Methanol:Acetonitrile:10mM Ammonium Formate (70:10:20) | Acetonitrile:Phosphate Buffer (55:45) | Methanol:20mM Ammonium Acetate Buffer (81:19% v/v) |
| Flow Rate | Not specified (typical for HPLC) | 0.8 mL/min | 1.0 mL/min |
| Detection (λmax) | 258 nm | Not specified | 262 nm |
| Linearity Range | 5-50 μg mL⁻¹ | Met acceptance criteria | 0.5–160 µg/mL |
| LOD | 50 ng mL⁻¹ | Met acceptance criteria | 0.1 µg/mL |
| LOQ | 0.5 μg mL⁻¹ | Met acceptance criteria | 0.3 µg/mL |
| Precision (RSD) | < 2% (intra- & inter-day) | Met acceptance criteria | Not specified |
| Accuracy (Recovery) | 100.57±1.692 to 101.40±0.6145 | Met acceptance criteria | 99.7% |
| Application | Bulk & Capsule Dosage Form | Bulk & Pharmaceutical Dosage Forms | Bulk & Dosage Form |
Stability-indicating HPLC methods are crucial for assessing the stability of this compound and for separating it from its degradation products, which can form under various stress conditions. These methods are developed and validated in accordance with ICH guidelines, often involving forced degradation studies fishersci.comwikipedia.orgwikipedia.orgnih.govwikipedia.orguni.lulabsolu.ca.
Forced degradation studies on this compound have revealed its susceptibility to certain stress conditions. This compound has been found to be stable under light, humidity, and thermal stress wikipedia.orglabsolu.ca. However, it is highly susceptible to oxidative stress (e.g., 0.1% H₂O₂) and alkaline stress (e.g., 0.1 N NaOH), while exhibiting low susceptibility to acid (e.g., 1 N HCl) wikipedia.orglabsolu.ca.
A stability-indicating RP-HPLC method successfully resolved this compound from its degradation products on a C18 column fishersci.comwikipedia.orgwikipedia.org. Forced degradation studies using this method showed that two degradation products were formed under 6% H₂O₂ and water stress, while only one degradation product was observed under 1 mol L⁻¹ HCl, 0.01 mol L⁻¹ NaOH, and photolytic degradation conditions fishersci.comwikipedia.orgwikipedia.org.
Further research identified seven degradation products (DPs) using ultra-high-performance liquid chromatography (UPLC): five oxidative degradation products (FOD1 to FOD5) and two alkaline degradation products (FAD1 and FAD2) wikipedia.orglabsolu.ca. Structural characterization using high-resolution mass fragmentation, multistage fragmentation, and multidimensional nuclear magnetic resonance (NMR) spectroscopy revealed specific insights into these DPs wikipedia.orglabsolu.ca. For instance, FOD3 was identified as this compound's N-oxide, FOD4 as its hydroxyl product, and FOD5 as the sulfoxide (B87167) wikipedia.orglabsolu.ca. These degradation products were effectively separated from this compound using an Acquity UPLC BEH300 C18 column with 1.7 µm particles, employing a mobile phase of 10 mM ammonium acetate in water (pH 9.0) with acetonitrile and methanol (80:20, v/v) as co-solvents wikipedia.orglabsolu.ca.
The determination of this compound in biological matrices, such as human plasma, is critical for pharmacokinetic studies and therapeutic drug monitoring. HPLC methods developed for this purpose require high sensitivity and specificity due to the complex nature of biological samples nih.gov.
A simple, specific, and accurate HPLC method was developed for the quantification of this compound in human serum nih.gov. Sample preparation typically involved liquid-liquid extraction using dichloromethane (B109758), with chlorpromazine (B137089) hydrochloride as an internal standard nih.gov. Chromatographic separation was achieved on an Inertsil ODS column using a mobile phase composed of acetonitrile, water, and 0.375% v/v triethylamine (B128534) (pH adjusted to 2.5 with orthophosphoric acid) in a 41:59 v/v ratio nih.gov. This compound and the internal standard had retention times of 6.76 minutes and 8.19 minutes, respectively nih.gov. The method demonstrated linearity over a wide range of 5 to 2000 ng/mL, with a low limit of quantification (LOQ) of 5 ng/mL nih.gov. Intra-day and inter-day precision, expressed as coefficient of variation, ranged from 2.30% to 2.84% and 1.01% to 2.34%, respectively, indicating high accuracy and precision nih.gov. This validated method was successfully applied to pharmacokinetic studies of this compound in human serum nih.gov.
Another HPLC method for this compound in plasma utilized a Nucleosil 5-micron CN column with a mobile phase of acetonitrile:0.1 M ammonium acetate (60:40) and detection at 254 nm. This method showed linearity over a range of 10 to 1000 ng/mL of this compound in plasma, with mean correlation coefficients of 0.9995 for within-day and 0.9999 for between-day calibration curves. The limit of detection was reported as 10 ng in plasma. This method was successfully applied to a pilot study in healthy volunteers following oral administration of this compound.
Table 2: Summary of HPLC Methods for this compound in Biological Matrices
| Parameter | Method 1 nih.gov | Method 2 |
| Sample Prep | Liquid-liquid extraction with dichloromethane (IS: Chlorpromazine HCl) | Not explicitly detailed (likely extraction) |
| Column | Inertsil ODS | Nucleosil 5-micron CN |
| Mobile Phase | Acetonitrile:Water:0.375% Triethylamine (pH 2.5) (41:59) | Acetonitrile:0.1 M Ammonium Acetate (60:40) |
| Detection (λmax) | UV detection (wavelength not specified, assumed UV) | 254 nm |
| RT (this compound) | 6.76 min | Not specified |
| Linearity Range | 5-2000 ng/mL | 10-1000 ng/mL |
| LOQ | 5 ng/mL | 10 ng in plasma |
| Precision (CV) | Intra-day: 2.30-2.84%; Inter-day: 1.01-2.34% | Within-day: 0.9995 (correlation coeff.); Between-day: 0.9999 (correlation coeff.) |
| Application | Pharmacokinetic study in human serum | Pilot study in human plasma |
Spectroscopic Techniques
Spectroscopic techniques, particularly UV/Visible spectrophotometry, are widely used for the quantitative analysis of pharmaceutical compounds due to their simplicity, speed, and cost-effectiveness.
UV/Visible spectrophotometry is a common method for determining the absorption maxima (λmax) of this compound and for establishing calibration curves for quantitative analysis. The absorption spectrum of this compound can vary slightly depending on the solvent and specific method employed.
In one study, the maximum absorption of this compound was observed at 258 nm. A standard calibration curve constructed at this wavelength showed good linearity with an R² value of 0.999, indicating adherence to Beer-Lambert's law. Another report indicated a maximum absorbance at 242 nm when using 0.1 N HCl as the solvent medium, with measurements also performed at 278 nm for various concentrations. A different UV spectrophotometric method for this compound reported a maximum absorption (λmax) at 232 nm, with linearity in the concentration range of 5-25 μg/mL.
Beyond direct UV absorption, visible spectrophotometric methods have also been developed for this compound, often involving derivatization reactions to produce colored complexes. Two such methods include:
Method A: Based on the formation of a picrate (B76445) salt between picric acid and the free base of this compound, exhibiting a maximum absorption at 410 nm. This method showed linearity in the range of 10-50 μg/mL.
Method B: Involves a reaction between the free base of this compound and chloranilic acid, resulting in a colored chromogen with a maximum absorption at 525 nm. This method was linear in the range of 100-500 μg/mL.
Table 3: Summary of UV/Visible Spectrophotometric Methods for this compound
| Method Type | λmax (nm) | Linearity Range (µg/mL) | Reagent/Solvent |
| Direct UV | 258 | Not specified | Not specified (linearity R²=0.999) |
| Direct UV | 242 | Not specified | 0.1 N HCl (measurements also at 278 nm) |
| Direct UV | 232 | 5-25 | Not specified |
| Visible Spectrophotometry (Method A) | 410 | 10-50 | Picric acid (forms picrate salt) |
| Visible Spectrophotometry (Method B) | 525 | 100-500 | Chloranilic acid (forms colored chromogen) |
Mass Spectrometry (e.g., LC-QTOF-MS/MS, LC-MSn) for Degradation Product Characterization
Mass spectrometry, particularly techniques such as LC-QTOF-MS/MS and LC-MSn, plays a critical role in the identification and characterization of this compound's degradation products (DPs). Comprehensive studies, often following International Conference on Harmonization (ICH) guidelines, have elucidated the degradation profile of this compound under various stress conditions. nih.govfishersci.caamericanelements.com
This compound has been found to be stable under photolytic, humid, and thermal stress conditions. nih.govfishersci.ca However, it demonstrates high susceptibility to oxidative stress (e.g., 0.1% H₂O₂) and alkaline stress (e.g., 0.1 N NaOH), with low susceptibility to acidic conditions (e.g., 1 N HCl). nih.govfishersci.ca Through mass-compatible ultra-high-performance liquid chromatography (UPLC) methods, a total of seven degradation products have been identified. These include five oxidative degradation products (FOD1 to FOD5) and two alkaline degradation products (FAD1 and FAD2). nih.govfishersci.ca
The structural elucidation of these DPs relies heavily on high-resolution mass fragmentation and multistage fragmentation (LC-MSn). For instance, FOD3, FOD4, and FOD5 were identified as isomeric oxidative degradation products, all exhibiting a mass increase of 16 Da (M + 16 Da) compared to this compound. nih.govfishersci.ca Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry, in conjunction with NMR studies, was instrumental in precisely locating the oxidation sites. This analysis distinguished FOD3 as this compound's N-oxide, FOD4 as its hydroxyl product, and FOD5 as the sulfoxide. nih.govfishersci.ca
| Degradation Product | Stress Condition | Mass Change (relative to this compound) | Characterization |
| FOD1 | Oxidative | - | - |
| FOD2 | Oxidative | - | - |
| FOD3 | Oxidative | +16 Da | N-oxide |
| FOD4 | Oxidative | +16 Da | Hydroxyl product |
| FOD5 | Oxidative | +16 Da | Sulfoxide |
| FAD1 | Alkaline | - | - |
| FAD2 | Alkaline | - | - |
Note: Specific mass changes for FOD1, FOD2, FAD1, and FAD2 were not detailed in the provided snippets, but their identification was confirmed. nih.govfishersci.ca
Nuclear Magnetic Resonance (NMR) for Degradation Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multidimensional NMR techniques (e.g., 2D-NMR), is indispensable for the definitive structural characterization of this compound and its degradation products. This technique provides detailed information about the molecular structure, including the connectivity of atoms and the spatial arrangement of functional groups. nih.govfishersci.ca
In studies investigating this compound's degradation profile, NMR spectroscopy was used in conjunction with mass spectrometry to confirm the structures of the identified degradation products. nih.govfishersci.ca For example, for the isomeric oxidative degradation products FOD3, FOD4, and FOD5, NMR studies were crucial in precisely pinpointing the sites of oxidation. This allowed for the unambiguous assignment of FOD3 as the N-oxide, FOD4 as the hydroxyl product, and FOD5 as the sulfoxide of this compound. nih.govfishersci.ca Detailed ¹H NMR and ¹³C NMR chemical shifts and coupling constants for this compound and its degradation products, such as FOD3 and FOD5, are typically analyzed to confirm their elucidated structures. fishersci.ca The comprehensive data obtained from NMR analyses are vital for understanding the degradation pathways and ensuring the quality and stability of the drug substance.
Formulation Science and Drug Delivery Systems
Development of Gastroretentive Drug Delivery Systems
The development of gastroretentive drug delivery systems (GRDDS) for this compound aims to enhance its therapeutic efficacy by extending its presence in the stomach and upper small intestine. This prolonged gastric residence time (GRT) is particularly beneficial for drugs that are absorbed primarily in these regions or those that require sustained release for optimal effect. fishersci.iethegoodscentscompany.comguidetopharmacology.orgnih.govrmreagents.comnih.gov Researchers have explored various strategies to achieve this, primarily focusing on floating drug delivery systems. fishersci.iethegoodscentscompany.comguidetopharmacology.orgnih.govrmreagents.comnih.gov
These systems typically incorporate specific polymers and excipients that enable the dosage form to remain buoyant in gastric fluids. Polymers such as Carbopol, HPMC K 100, Ethyl Cellulose, xanthan gum, and sodium alginate have been extensively investigated for their ability to form a cohesive matrix that can swell and float. fishersci.iewikidata.orgthegoodscentscompany.comguidetopharmacology.orgnih.govnih.gov The goal is to provide a sustained and continuous input of this compound to the absorption window, leading to improved drug exposure and potentially reduced dosing frequency. fishersci.iethegoodscentscompany.comguidetopharmacology.orgnih.gov
Floating Tablet Formulations (Effervescent and Non-Effervescent Methods)
Floating tablet formulations represent a prominent approach in the development of gastroretentive drug delivery systems for this compound. Both effervescent and non-effervescent methods have been successfully employed to achieve buoyancy and sustained drug release. wikidata.orgnih.gov
Effervescent Floating Tablets: This method relies on the generation of gas, typically carbon dioxide (CO₂), within the tablet matrix upon contact with gastric fluid. Formulations commonly include gas-generating agents such as sodium bicarbonate and citric acid. wikidata.orgnih.gov The produced gas becomes entrapped within the swollen polymeric matrix, reducing the tablet's bulk density to less than that of gastric fluid, thereby allowing it to float. wikidata.org This buoyancy ensures that the tablet remains in the stomach for an extended period, facilitating controlled drug release.
Non-Effervescent Floating Tablets: These systems achieve buoyancy primarily through the use of gel-forming or highly swellable polymers. Upon hydration in gastric fluid, these polymers swell to form a viscous, cohesive gel. Air trapped within this swollen matrix imparts buoyancy, allowing the tablet to float. wikidata.org Common polymers utilized in non-effervescent systems for this compound include various grades of Hydroxypropyl methylcellulose (B11928114) (HPMC K 100, HPMC K4M, HPMC K100M), Carbopol, Ethyl Cellulose, xanthan gum, sodium alginate, and pullulan. fishersci.iewikidata.orgthegoodscentscompany.comunesp.brguidetopharmacology.orgnih.govnih.gov
Studies have demonstrated that optimized this compound floating tablet formulations can achieve prolonged floating times, typically ranging from 6 to 12 hours. fishersci.iewikidata.orgthegoodscentscompany.comguidetopharmacology.orgnih.gov For instance, some formulations have shown maximum floating times of 12 hours, coupled with slow and sustained drug release over the same period. fishersci.iethegoodscentscompany.comguidetopharmacology.org
Direct Compression Technology for Tablet Preparation
Direct compression technology is a widely adopted and efficient method for preparing this compound floating tablets. This manufacturing technique offers several advantages, including simplicity, cost-effectiveness, and suitability for heat-sensitive drugs, as it avoids the need for granulation and drying processes. fishersci.iewikidata.orgthegoodscentscompany.comunesp.brguidetopharmacology.orgnih.govnih.gov
The process typically involves individually sieving the drug (this compound) and all excipients (such as polymers, diluents, and lubricants) to ensure uniform particle size. fishersci.iewikidata.orgunesp.br These ingredients are then thoroughly mixed, often by trituration, for a specified duration to achieve a homogeneous powder blend. fishersci.iewikidata.org Finally, a lubricant, such as talc (B1216) or magnesium stearate, is added, and the lubricated powder mixture is directly compressed into tablets using appropriate punches and a tablet compression machine. fishersci.iewikidata.orgunesp.br
Prior to compression, the powder blend undergoes evaluation for pre-compression parameters to ensure good flow properties and compressibility. These parameters typically include angle of repose, bulk density, tapped density, Carr's index, and Hausner's ratio. guidetopharmacology.orgnih.gov After compression, the prepared this compound tablets are rigorously evaluated for various post-compression physical properties, including:
Hardness: Measures the tablet's resistance to crushing, ensuring structural integrity. fishersci.iewikidata.orgthegoodscentscompany.comunesp.brguidetopharmacology.orgnih.govnih.gov Typical values range from 4.5 to 4.9 kg/cm ². unesp.br
Weight Variation: Ensures uniformity of drug content across tablets. fishersci.iewikidata.orgthegoodscentscompany.comguidetopharmacology.orgnih.govnih.gov
Friability: Assesses the tablet's ability to withstand abrasion during handling and packaging. fishersci.iewikidata.orgthegoodscentscompany.comguidetopharmacology.orgnih.govnih.gov
Thickness and Diameter: Important for consistent appearance and packaging. fishersci.iewikidata.orgnih.gov
Drug Content Uniformity: Confirms that each tablet contains the specified amount of active pharmaceutical ingredient. fishersci.iewikidata.orgthegoodscentscompany.comguidetopharmacology.orgnih.govnih.gov
These evaluations ensure that the directly compressed this compound floating tablets meet pharmacopoeial limits and possess the desired physical characteristics for effective drug delivery. fishersci.iethegoodscentscompany.comguidetopharmacology.orgnih.gov
Evaluation of Formulation Parameters (e.g., Hardness, Friability, Dissolution, Buoyancy)
Research into this compound formulations often involves the development of gastro-retentive drug delivery systems, such as floating tablets, to enhance and prolong its gastric residence time and improve bioavailability bepls.cominnovareacademics.inresearchgate.net. Various physical parameters are evaluated to ensure the quality and performance of these formulations.
Studies have assessed tablet hardness, uniformity of weight, friability, and uniformity of content for this compound tablets bepls.comzenodo.org. These evaluations confirm that the prepared compositions generally adhere to pharmacopoeial limits bepls.com. For instance, pre-compression powder blends for this compound tablets have shown good flow properties, with bulk density ranging from 0.37 to 0.42 gm/ml, tapped density from 0.43 to 0.47 gm/ml, and compressibility index below 17.3 iajps.com.
In vitro buoyancy tests are crucial for floating drug delivery systems. This compound tablets have been evaluated for floating lag time (the time required for the tablet to rise to the surface and float) and total floating time (the duration the tablet remains buoyant) bepls.com. Formulations have demonstrated buoyancy for durations ranging from 6 to 12 hours innovareacademics.inresearchgate.net. For example, one optimized formulation (F5) exhibited a maximum floating time of 12 hours bepls.com.
Dissolution studies are performed to understand the release profile of this compound from its formulations. These studies involve withdrawing fluid at definite time intervals and analyzing the drug content spectrophotometrically, typically at 253 nm or 261 nm bepls.comresearchgate.net.
Drug Release Kinetics and Mechanisms (e.g., Zero-order, Korsmeyer-Peppas, Fickian)
The release kinetics of this compound from various formulations have been extensively studied to understand the mechanism governing its release. Common models applied include zero-order, first-order, Higuchi, and Korsmeyer-Peppas models bepls.comresearchgate.netinnovareacademics.in.
Several studies indicate that this compound formulations often follow zero-order release kinetics, meaning the drug is released at a constant rate independent of the concentration bepls.comresearchgate.netinnovareacademics.in. This is considered an ideal release method for achieving prolonged pharmacological action rjpbcs.com. For example, an optimized floating tablet formulation (F5) was found to follow zero-order release kinetics with a regression value of 0.971 bepls.com.
The Korsmeyer-Peppas model is frequently used to determine the drug release mechanism. The diffusional exponent 'n' in this model characterizes the type of release. For this compound, studies have shown 'n' values indicating a non-Fickian drug release pattern bepls.cominnovareacademics.in. For instance, an 'n' value of 0.798 for formulation F5 suggests non-Fickian release, where the value of 'n' falls between 0.5 and 1.0, indicating a combination of diffusion and erosion mechanisms bepls.com. In other instances, the mechanism was found to be Fickian diffusion innovareacademics.inresearchgate.net.
The following table summarizes typical drug release kinetics and mechanisms observed for this compound formulations:
| Release Kinetic Model | Diffusional Exponent (n) | Release Mechanism | Reference |
| Zero-order | N/A | Constant release | bepls.comresearchgate.netinnovareacademics.in |
| Korsmeyer-Peppas | 0.798 (non-Fickian) | Diffusion and erosion | bepls.com |
| Korsmeyer-Peppas | Fickian | Diffusion | innovareacademics.inresearchgate.net |
Drug-Excipient Compatibility Studies
Compatibility between this compound and various excipients is crucial for the stability and integrity of the final pharmaceutical formulation. Fourier Transform Infrared (FTIR) spectroscopy is a common technique used for these studies bepls.comijrcs.org.
FTIR studies have consistently shown the absence of probable chemical interactions between pure this compound and the excipients used in various formulations bepls.comzenodo.orgiajps.comijrcs.orgiajps.com. This is indicated by the absence of disappearance of any characteristic peaks in the FTIR spectrum of the drug-excipient mixture, confirming the stability of this compound when combined with polymers such as Carbopol, HPMC K 100, Ethyl Cellulose, xanthan gum, and sodium alginate bepls.cominnovareacademics.iniajps.comijrcs.org. Differential Scanning Calorimetric (DSC) studies have also been employed and did not indicate any excipient incompatibility, either during mixing or after compression researchgate.net.
Computational and In Silico Studies
Computational and in silico studies play a significant role in modern drug discovery and development, allowing for the prediction of various pharmacological parameters and interactions without extensive experimental work sci-hub.senih.gov.
Molecular Docking and Binding Affinity Studies (e.g., Acetylcholinesterase Inhibition)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (protein) when bound, forming a stable complex researchgate.netnih.gov. This technique is invaluable for exploring molecular interactions and assigning binding sites and calculating binding energies researchgate.netfrontiersin.org.
This compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor through in silico studies mazums.ac.irmazums.ac.ir. In a study comparing this compound with known AChE inhibitors like donepezil (B133215), this compound achieved a high binding affinity score of -10.40 kcal/mol against AChE (PDB ID: 6U34), which was slightly higher than that of donepezil (-10.30 kcal/mol) mazums.ac.irmazums.ac.ir. This suggests this compound may exhibit greater potency in inhibiting AChE mazums.ac.ir. The molecular interactions revealed that this compound docked well within the binding pocket of AChE, indicating specific binding affinity mazums.ac.ir.
The following table presents a comparison of binding affinities:
| Compound | Binding Affinity (kcal/mol) | Target Protein | Reference |
| This compound | -10.40 | AChE (6U34) | mazums.ac.irmazums.ac.ir |
| Donepezil | -10.30 | AChE (6U34) | mazums.ac.irmazums.ac.ir |
| Clebopride | -9.50 | AChE (6U34) | mazums.ac.irmazums.ac.ir |
| Cinitapride | -9.40 | AChE (6U34) | mazums.ac.irmazums.ac.ir |
| Niaprazine | -9.20 | AChE (6U34) | mazums.ac.irmazums.ac.ir |
| Oxypertine | -9.10 | AChE (6U34) | mazums.ac.irmazums.ac.ir |
Prediction of Pharmacological Parameters (e.g., ADMET Profiles, Drug-Likeness)
In silico prediction of pharmacological parameters, including ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) profiles and drug-likeness, is crucial for early-stage drug discovery to filter out compounds with undesirable properties and reduce late-stage failures sci-hub.senih.gov.
Studies on this compound have shown promising ADMET profiles mazums.ac.ir. Its physicochemical properties, such as molecular weight (459.56 g/mol ) and topological polar surface area (70.55 Ų), have been analyzed mazums.ac.ir. The prediction of lipophilicity for this compound yielded a consensus LogP of 3.74, which is comparable to donepezil (LogP of 4) mazums.ac.irmazums.ac.ir.
Regarding drug-likeness, this compound has been shown to adhere to Lipinski's rule of five, indicating its potential as an orally active drug mazums.ac.ir. This rule assesses properties like molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors to predict oral bioavailability nih.govbiorxiv.org.
Quantum Chemical Calculations for Structure-Activity Relationships
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing insights into their reactivity and structure-activity relationships (SAR) mdpi.comnih.govfrontiersin.org. These calculations can help understand how the molecular structure influences biological activity researchgate.netrsc.org.
While specific detailed quantum chemical calculations for this compound's structure-activity relationships were not explicitly detailed in the provided search results, the broader context of quantum chemical calculations in SAR studies involves examining molecular and radical structures, spin density analysis, and frontier molecular orbital theory mdpi.com. These methods allow for the determination of active sites and the understanding of electron delocalization and intramolecular interactions that contribute to a compound's activity mdpi.comnih.gov. Such studies are fundamental in predicting the biological activity of new compounds and optimizing existing ones frontiersin.org.
Future Directions and Emerging Research Areas
Exploration of Fenoverine's Potential in Other Therapeutic Areas
While this compound is primarily recognized for its efficacy in treating irritable bowel syndrome (IBS) and other gastrointestinal spasms, its mechanism of action suggests potential utility in a wider range of conditions characterized by smooth muscle dysmotility. patsnap.comapollopharmacy.in The primary mechanism of this compound involves the modulation of calcium influx across the smooth muscle cell membrane, leading to muscle relaxation. mims.comnih.gov This fundamental action is not confined to the gastrointestinal tract.
Experimental studies have documented that this compound also exhibits activity on smooth muscle tissues within the genito-urinary tract, including the uterus and urinary bladder, as well as the gallbladder. nih.gov This opens up potential research avenues for its use in conditions such as:
Dysmenorrhea: Characterized by painful uterine cramps, this condition could potentially be alleviated by this compound's smooth muscle relaxing properties. mims.com
Overactive Bladder (OAB): By modulating urinary bladder smooth muscle contractions, this compound could be investigated as a potential treatment for the urinary urgency and frequency associated with OAB. nih.gov
Biliary Dyskinesia: Research could explore its utility in managing pain associated with abnormal gallbladder motility. nih.gov
Furthermore, some research has suggested a possible secondary action on serotonin (B10506) receptors, which could contribute to its antispasmodic effects. patsnap.com Serotonin receptors play a crucial role in regulating visceral sensation and motility, and drugs targeting these pathways have been developed for IBS. nih.gov Deeper investigation into this compound's interaction with the serotonergic system could uncover new therapeutic targets. Additionally, an unexpected anti-emetic effect was noted in a clinical study, where 86% of patients reporting vomiting experienced a positive response to this compound, suggesting a potential role in managing nausea and vomiting. nih.gov
Investigation of Novel this compound Derivatives and Analogs
This compound belongs to the phenothiazine (B1677639) class of organic compounds. drugbank.com A common strategy in pharmaceutical development is to synthesize and screen derivatives and analogs of an existing drug to identify new chemical entities with improved properties. Future research in this area would likely focus on modifying the core phenothiazine structure of this compound to achieve specific therapeutic goals.
The objectives of creating novel this compound analogs could include:
Enhanced Target Specificity: Modifying the molecule to increase its affinity for calcium channels in gastrointestinal smooth muscle while minimizing effects on other tissues, potentially reducing the risk of off-target effects.
Improved Pharmacokinetic Profile: Altering the chemical structure to optimize absorption, distribution, metabolism, and excretion (ADME) properties, which could lead to more convenient administration schedules or a more consistent therapeutic effect.
Novel Mechanisms of Action: Developing derivatives that combine this compound's calcium-modulating activity with other mechanisms relevant to functional gastrointestinal disorders, such as anti-inflammatory or visceral analgesic properties.
Structure-activity relationship (SAR) studies would be crucial in this endeavor, systematically correlating changes in molecular structure with changes in biological activity to guide the rational design of new compounds.
Integration of this compound with Combination Therapies (e.g., Probiotics)
The management of complex multifactorial conditions like IBS often requires a multi-pronged therapeutic approach. Combining this compound with other agents that have different mechanisms of action could offer synergistic benefits and address a wider spectrum of symptoms.
A promising area of investigation is the combination of this compound with probiotics. While this compound targets the symptomatic relief of muscle spasms, probiotics aim to modulate the gut microbiota, which is often dysregulated in IBS patients and is thought to play a role in symptom generation. The rationale for this combination therapy is to simultaneously address two distinct aspects of IBS pathophysiology: neuromuscular dysfunction and microbial imbalance.
Other potential combination therapies for future study include:
This compound and Neuromodulators: For patients with a significant pain component or visceral hypersensitivity, combining this compound with low-dose antidepressants (which act as central neuromodulators) could provide more comprehensive pain relief. apollopharmacy.in
This compound and Secretagogues: In patients with constipation-predominant IBS (IBS-C), combining this compound for pain and cramping with a secretagogue that increases intestinal fluid could improve both pain and bowel function.
Research in this area would need to carefully evaluate the pharmacokinetics and pharmacodynamics of the combined agents to ensure safety and avoid negative drug-drug interactions. patsnap.com
Pharmacogenomic and Personalized Medicine Approaches to this compound Therapy
Pharmacogenomics is the study of how genetic variations influence an individual's response to drugs. johnsonmedsolutions.comthermofisher.com Applying this science to this compound could pave the way for a more personalized treatment approach, moving beyond a "one-size-fits-all" model. Currently, specific pharmacogenomic data for this compound is not widely available. drugbank.com
Future research in this domain would likely investigate:
Metabolic Pathways: Identifying genetic polymorphisms in enzymes responsible for this compound's metabolism, such as the Cytochrome P450 (CYP) family. patsnap.comjohnsonmedsolutions.com Variations in these genes could lead to differences in drug clearance, resulting in some patients having higher (and potentially toxic) levels and others having lower (and sub-therapeutic) levels on a standard dose.
Drug Target Variability: Exploring genetic variations in the genes that code for this compound's targets, such as L-type calcium channels or serotonin receptors. patsnap.com Such variations could alter the drug's binding affinity and efficacy, explaining why some patients respond better than others.
By identifying predictive genetic markers, clinicians could one day use a genetic test to select patients who are most likely to benefit from this compound, or to adjust dosing based on an individual's predicted metabolic rate, thereby maximizing efficacy and minimizing potential risks. mdpi.com
Long-Term Efficacy and Safety Studies
Most clinical trials evaluating this compound have been of relatively short duration, typically ranging from a few weeks to two months. nih.govnih.gov While these studies have established its short-term efficacy, IBS is a chronic condition that often requires long-term management. patsnap.com There is a clear need for extended studies to comprehensively evaluate the long-term efficacy and safety profile of continuous or intermittent this compound use.
Key questions for future long-term studies include:
Sustained Efficacy: Does the therapeutic benefit of this compound persist over months or years of treatment?
Tachyphylaxis: Is there a risk of developing tolerance to the drug's effects over time?
Long-Term Safety: Are there any cumulative or delayed adverse effects that only become apparent with prolonged exposure?
Impact on Disease Progression: Does long-term treatment alter the natural history of the underlying condition?
These studies could take the form of extended randomized controlled trials or long-term observational registry studies, which are valuable for collecting real-world data on a larger and more diverse patient population over an extended period. researchgate.net
Advanced Clinical Research Methodologies and Biomarker Identification
The future of clinical research for this compound will likely involve the adoption of more sophisticated and efficient methodologies. This includes the implementation of complex innovative trial designs and the identification of biomarkers to guide patient selection and measure treatment response.
Advanced Trial Designs:
Adaptive Designs: These trials allow for pre-planned modifications to the study based on interim data analysis, which can make trials more efficient, informative, and more likely to succeed. nih.gov
Master Protocols: Designs like basket or umbrella trials could test this compound or its derivatives across different subpopulations of functional gastrointestinal disorders within a single trial infrastructure. sironclinical.com
Novel Endpoints and Biomarkers: Current trials rely heavily on patient-reported outcomes, such as pain scores on a Bowel Symptom Scale. nih.govclinicaltrials.gov Future research should aim to incorporate more objective measures.
Digital Endpoints: The use of wearables and mobile health apps could provide continuous, real-world data on symptoms, physical activity, and quality of life, offering a more complete picture of the treatment effect than periodic clinic-based assessments. researchgate.netctti-clinicaltrials.org
Biomarker Identification: A critical area of research is the discovery and validation of biomarkers that can predict a patient's response to this compound. These could be genetic markers (as discussed in pharmacogenomics), inflammatory markers in blood or stool, or specific profiles of the gut microbiome. Identifying such biomarkers would be a significant step toward precision medicine in the treatment of IBS.
Regulatory Science and Market Access Research
As the therapeutic landscape becomes more competitive and healthcare systems more cost-conscious, research focused on regulatory approval and market access is essential. The global market for this compound is projected to grow, indicating a sustained commercial interest that will drive these efforts. researchandmarkets.com
Regulatory Science: This involves engaging with regulatory bodies like the FDA to discuss and gain acceptance for the use of complex innovative trial designs and novel endpoints in drug development programs. appliedclinicaltrialsonline.com The goal is to create more efficient pathways for demonstrating the efficacy and safety of new this compound applications or derivatives.
Market Access Research: This area focuses on demonstrating the value of this compound to payers, healthcare providers, and patients. Key activities include:
Health Economics and Outcomes Research (HEOR): These studies assess the cost-effectiveness of this compound compared to other treatments, considering factors like direct medical costs and indirect costs related to lost productivity.
Real-World Evidence (RWE): Gathering data on the use and performance of this compound in routine clinical practice, outside the controlled environment of a clinical trial. RWE is increasingly used to support regulatory decisions and inform payers about a drug's real-world value proposition. researchandmarkets.com
By integrating these advanced research methodologies, the scientific community can continue to refine the role of this compound in clinical practice and unlock its full therapeutic potential.
Data Tables
Table 1: Summary of Comparative Clinical Trial Findings
| Study | Design | Patient Population | Treatments Compared | Duration | Key Efficacy Findings | Citation |
|---|---|---|---|---|---|---|
| Camarri, 1986 | Double-blind, crossover | 40 in-patients with GI spasmodic syndromes | This compound vs. Trimebutine (B1183) | 40 days (20 days per treatment) | This compound showed significantly greater pain relief after a single dose and more favorable clinical results at day 10 and 20. Patients significantly preferred this compound. | nih.gov |
| Bader, 1986 | Two-part: double-blind and open-label | 69 patients (DB), 60 patients (Open) with chronic GI spasmodic conditions | This compound vs. Trimebutine vs. Placebo (DB part) | ~8 days (DB), ~10 days (Open) | In the double-blind phase, 66% of this compound patients experienced remission, significantly higher than placebo (40%). | nih.gov |
| Lee et al., 2016 | Multicenter, randomized, double-blind, non-inferiority | 197 IBS patients | This compound vs. Trimebutine | 8 weeks | This compound was non-inferior to Trimebutine in reducing abdominal pain/discomfort. Secondary endpoints were also comparable. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established molecular mechanisms of Fenoverine, and how can researchers validate these through experimental design?
- Methodological Answer :
- Step 1 : Conduct target validation assays (e.g., receptor binding studies, enzyme inhibition assays) using purified proteins or cell lines expressing this compound’s putative targets .
- Step 2 : Apply dose-response analyses to establish EC₅₀/IC₅₀ values, ensuring reproducibility across ≥3 independent trials .
- Step 3 : Use knockout/knockdown models (CRISPR/Cas9) to confirm specificity of observed effects .
- Data Table Example :
| Assay Type | Target Protein | EC₅₀ (µM) | Reproducibility (p-value) | Model System |
|---|---|---|---|---|
| Binding | 5-HT2A Receptor | 0.12 | p < 0.01 (n=5) | HEK293 cells |
| Functional | MAO-B | 0.45 | p < 0.05 (n=3) | SH-SY5Y cells |
Q. How should researchers design in vitro/in vivo models to assess this compound’s pharmacological efficacy while controlling for interspecies variability?
- Methodological Answer :
- Step 1 : Follow the PICOT framework (Population: e.g., Sprague-Dawley rats; Intervention: this compound dosage; Comparison: Placebo/standard drug; Outcome: Plasma concentration; Time: 0–24 hrs) .
- Step 2 : Use cross-species pharmacokinetic profiling to identify metabolic discrepancies (e.g., cytochrome P450 activity in rodents vs. humans) .
- Step 3 : Validate findings with humanized mouse models or primary human cell cultures to bridge translational gaps .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported therapeutic efficacy across experimental models?
- Methodological Answer :
- Step 1 : Perform data triangulation by re-analyzing raw datasets from conflicting studies (e.g., via meta-regression to identify confounding variables like dosage ranges or solvent effects) .
- Step 2 : Design a unified experimental protocol with standardized endpoints (e.g., % inhibition of inflammatory markers) across labs .
- Step 3 : Apply Bayesian statistical models to quantify uncertainty and adjust for publication bias .
- Data Table Example :
| Study ID | Model Used | Dosage (mg/kg) | Efficacy (%) | Confounding Factor Identified |
|---|---|---|---|---|
| A et al. | Rat colitis | 10 | 62 | High sucrose diet interference |
| B et al. | Mouse T-cell assay | 5 | 28 | DMSO solvent toxicity |
Q. What methodological approaches optimize this compound’s bioavailability in preclinical studies without compromising experimental validity?
- Methodological Answer :
- Step 1 : Use computational modeling (e.g., GastroPlus®) to predict absorption pathways and identify optimal formulation strategies (e.g., nanoemulsions) .
- Step 2 : Validate bioavailability via LC-MS/MS pharmacokinetic studies in fasted vs. fed states, controlling for gut microbiota variations .
- Step 3 : Conduct stability assays under physiological conditions (pH 1.2–7.4) to assess degradation kinetics .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?
- Methodological Answer :
- Step 1 : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway alterations post-Fenoverine exposure .
- Step 2 : Apply network pharmacology tools (e.g., STRING, Cytoscape) to distinguish primary targets from secondary interactors .
- Step 3 : Validate findings with CRISPRi/a screens to confirm causal relationships .
Contradiction Analysis & Reproducibility
Q. What strategies address non-reproducible results in this compound’s neuroprotective assays?
- Methodological Answer :
- Step 1 : Document detailed experimental conditions (e.g., humidity, cell passage number) in supplemental materials to enable replication .
- Step 2 : Use blinded data analysis and independent lab validation to reduce observer bias .
- Step 3 : Publish negative results in open-access repositories to mitigate the "file drawer problem" .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity without attrition bias?
- Methodological Answer :
- Step 1 : Apply adaptive trial designs with pre-defined interim analyses to adjust sample sizes .
- Step 2 : Use telemetry-based monitoring (e.g., continuous ECG, activity tracking) to reduce handling stress in animal models .
- Step 3 : Analyze dropout rates using Kaplan-Meier survival curves and Cox proportional hazards models .
Ethical & Reporting Standards
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
